(E)-3-[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid
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Overview
Description
(E)-3-[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid is a naturally occurring phenolic compound found in various plants. It is a derivative of ferulic acid, which is known for its antioxidant properties. This compound is often studied for its potential health benefits and applications in various fields, including medicine, food, and cosmetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid typically involves the glycosylation of ferulic acid. One common method is the enzymatic glycosylation using glycosyltransferases, which transfer a glucose moiety to the hydroxyl group of ferulic acid. This reaction is usually carried out in an aqueous medium at a controlled temperature and pH to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production of this compound often employs biotechnological approaches, such as microbial fermentation. Specific strains of bacteria or yeast are engineered to produce the compound through metabolic pathways. This method is advantageous due to its scalability and eco-friendliness.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The double bond in the ferulic acid moiety can be reduced to form dihydroferulic acid derivatives.
Substitution: The hydroxyl group can participate in substitution reactions to form various esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Acid chlorides and alcohols are often used in esterification and etherification reactions, respectively.
Major Products
The major products formed from these reactions include quinones, dihydroferulic acid derivatives, and various esters and ethers, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-3-[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study antioxidant mechanisms and phenolic compound interactions.
Biology: Research focuses on its role in plant defense mechanisms and its potential as a natural preservative.
Medicine: Studies investigate its anti-inflammatory, anti-cancer, and neuroprotective properties.
Industry: It is used in the formulation of cosmetics for its antioxidant properties and in food preservation to extend shelf life.
Mechanism of Action
The mechanism of action of (E)-3-[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid primarily involves its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival.
Comparison with Similar Compounds
Similar Compounds
Ferulic Acid: The parent compound, known for its strong antioxidant properties.
Caffeic Acid: Another phenolic acid with similar antioxidant and anti-inflammatory properties.
Chlorogenic Acid: A compound found in coffee, known for its antioxidant and anti-diabetic effects.
Uniqueness
(E)-3-[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid is unique due to its glycosylated form, which enhances its solubility and stability compared to its parent compound, ferulic acid. This modification also improves its bioavailability and potential therapeutic effects.
Properties
Molecular Formula |
C16H20O9 |
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Molecular Weight |
356.32 g/mol |
IUPAC Name |
(E)-3-[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C16H20O9/c1-23-10-6-8(3-5-12(18)19)2-4-9(10)24-16-15(22)14(21)13(20)11(7-17)25-16/h2-6,11,13-17,20-22H,7H2,1H3,(H,18,19)/b5-3+ |
InChI Key |
IEMIRSXOYFWPFD-HWKANZROSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)OC2C(C(C(C(O2)CO)O)O)O |
SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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